1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane

Description

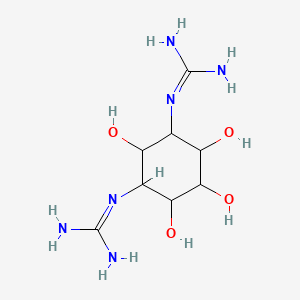

1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane (commonly known as streptidine) is a six-membered aminocyclitol ring characterized by two guanidino groups at positions 1 and 3 and hydroxyl groups at positions 2, 4, 5, and 6 . It serves as the aglycon (non-carbohydrate) core of the antibiotic streptomycin, where it is linked to a disaccharide moiety . Streptidine’s isoelectric point (7.25–7.45) near physiological pH reduces nonspecific binding, enhancing its specificity in targeting bacterial ribosomes . This structural feature is critical to streptomycin’s role in inhibiting protein synthesis in Gram-negative bacteria .

Propriétés

IUPAC Name |

2-[3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXMXWJPFIDEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chemical Synthesis from Cyclohexane Derivatives

While direct synthetic routes for streptidine are sparsely documented, analogous compounds provide insight into potential strategies. A general approach involves functionalizing a cyclohexane backbone with hydroxyl and guanidino groups through sequential protection, oxidation, and substitution reactions.

Key Steps:

- Hydroxylation : Starting with a cyclohexane precursor, dihydroxylation (e.g., using OsO₄ or microbial oxidation) introduces hydroxyl groups at positions 2, 4, 5, and 6.

- Guanidinylation : The introduction of guanidino groups at positions 1 and 3 is achieved via nucleophilic substitution or condensation reactions. For example, treating a diamine intermediate with cyanamide or O-methylisourea under basic conditions forms the guanidine moieties.

- Deprotection : Final deprotection steps remove temporary protecting groups (e.g., benzyl or acetyl) to yield the free hydroxyl and guanidino functionalities.

Table 1: Representative Reaction Conditions for Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroxylation | OsO₄, NMO, acetone/H₂O | 60–70 | |

| Guanidinylation | Cyanamide, NaOH, 80°C | 45–55 | |

| Deprotection | H₂/Pd-C, MeOH | >90 |

Derivation from Streptomycin

Streptidine is a core component of streptomycin, and its isolation involves hydrolytic degradation of the parent antibiotic.

Protocol (Adapted from Dihydrostreptomycin Processing):

- Hydrolysis of Guanidine Residues : Streptomycin sulfate is treated with saturated Ba(OH)₂ at 125°C for 36 hours, cleaving the guanidine groups to yield di(deguanidinyl)dihydrostreptomycin.

- Azide Protection : The resultant amines are converted to azides using imidazole-1-sulfonyl azide (Stick’s reagent) in aqueous methanol.

- Benzylation : Alcohols are protected as benzyl ethers via treatment with benzyl bromide and NaH.

- Glycosidic Bond Cleavage : HCl in methanol cleaves the glycosidic bonds, yielding streptidine mono-ol.

Table 2: Yields from Streptomycin-Derived Synthesis

| Step | Product | Yield (%) |

|---|---|---|

| Hydrolysis | Dideguanidinyl intermediate | 80–85 |

| Azide protection | 1,3-Diazido derivative | 75–80 |

| Benzylation | Tri-O-benzylstreptamine | 90–95 |

Biosynthetic Pathways in Streptomyces

Streptidine is biosynthesized in Streptomyces griseus via a multi-enzyme cascade.

Enzymatic Steps:

- myo-Inositol Modification :

- Guanidinylation :

- Assembly with Sugar Moieties :

Table 3: Key Enzymes in Streptidine Biosynthesis

| Enzyme | Function | Cofactor |

|---|---|---|

| StsA/StsB | Amidinotransferase | ATP, Mg²⁺ |

| StsC | Phosphatase | H₂O |

| StsD | Transaminase | Pyridoxal phosphate |

Comparative Analysis of Methods

Advantages and Limitations:

- Chemical Synthesis : Offers modular control but suffers from low yields (∼50%) and complex protection-deprotection sequences.

- Streptomycin Derivation : High-yielding (∼80%) but depends on streptomycin availability, which complicates scalability.

- Biosynthesis : Sustainable and regioselective but requires specialized microbial strains and lengthy fermentation.

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Chemical | 45–55 | Moderate | High |

| Streptomycin-derived | 75–85 | High | Medium |

| Biosynthetic | 60–70 | Low | Low |

Analyse Des Réactions Chimiques

Types de réactions : La streptidine subit diverses réactions chimiques, notamment :

Hydrolyse : Comme mentionné, l'hydrolyse acide et alcaline de la streptomycine donne de la streptidine.

Dégradation thermique : Le chauffage de la streptomycine au-dessus de 70°C entraîne la formation de streptidine.

Réactifs et conditions courants :

Hydrolyse acide : Implique généralement des acides forts comme l'acide chlorhydrique.

Hydrolyse alcaline : Implique des bases telles que l'hydroxyde de sodium.

Dégradation thermique : Nécessite des températures élevées supérieures à 70°C.

Produits principaux :

Streptidine : Un produit principal de l'hydrolyse et de la dégradation thermique de la streptomycine.

Streptobiosamine et maltol : D'autres produits importants formés au cours de ces réactions.

Applications De Recherche Scientifique

Antibiotic Development

One of the most notable applications of 1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane is its role as a precursor in the synthesis of aminoglycoside antibiotics such as streptomycin. The compound serves as the aminocyclitol component in these antibiotics, which are crucial for their antibacterial activity. Streptomycin is particularly effective against tuberculosis and other bacterial infections .

Mechanism of Action:

- Binding to Ribosomes: The compound inhibits protein synthesis by binding to the 30S ribosomal subunit.

- Misreading mRNA: This binding leads to misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into proteins .

Enzymatic Synthesis

Research has demonstrated that this compound can be synthesized enzymatically from scyllo-inosamine through a series of biochemical reactions catalyzed by specific enzymes from Streptomyces species . This biosynthetic pathway highlights the compound's potential in biotechnological applications for producing antibiotics.

Biosynthetic Pathway:

Therapeutic Potential

Beyond its antibiotic properties, there is ongoing research into the broader therapeutic applications of this compound. Preliminary studies suggest potential roles in treating various diseases due to its biological activity.

Potential Therapeutic Uses:

- Antimicrobial Activity: The compound exhibits activity against various bacterial strains.

- Cytotoxic Effects: Some derivatives have shown promise in cancer research by demonstrating cytotoxic effects against certain cancer cell lines .

Case Studies and Research Findings

Mécanisme D'action

Streptidine, as part of streptomycin, contributes to the antibiotic’s ability to inhibit bacterial protein synthesis. Streptomycin binds to the 30S subunit of bacterial ribosomes, causing misreading of mRNA and inhibiting protein synthesis, which ultimately leads to bacterial cell death . The streptidine moiety is crucial for this binding interaction .

Comparaison Avec Des Composés Similaires

2-Deoxystreptamine

- Structure: 1,3-Diamino-4,5,6-trihydroxycyclohexane (lacks hydroxyl at position 2 and guanidino groups).

- Role: Core structure in aminoglycosides like neomycin, gentamicin, and kanamycin .

- Key Difference: Replacement of guanidino groups with primary amines reduces polarity compared to streptidine, altering binding affinity to bacterial targets .

Streptamine

- Structure: 1,3-Diaminocyclohexane-2,4,5,6-tetrol (similar hydroxylation pattern to streptidine but with amino instead of guanidino groups).

- Role: Found in aminoglycosides such as hybrimycin .

- Key Difference: Amino groups confer lower basicity than streptidine’s guanidino groups, impacting solubility and electrostatic interactions .

Functional Analogs

1,2,4,5-Cyclohexanetetrol

Inositol 1,3-Bisphosphate

- Structure : Cyclohexanehexol with phosphate groups at positions 1 and 3.

- Role : Signaling molecule in eukaryotic cells (e.g., calcium regulation) .

- Key Difference: Phosphate esters replace guanidino groups, enabling interactions with proteins like kinases and phosphatases .

Derivatives and Complex Structures

Streptomycin

- Structure : Streptidine linked to a streptose and N-methyl-L-glucosamine disaccharide.

- Role : Broad-spectrum antibiotic targeting bacterial 30S ribosomal subunits .

- Key Feature: Streptidine’s guanidino groups enhance binding to ribosomal RNA through electrostatic interactions, a mechanism absent in 2-deoxystreptamine-based aminoglycosides .

Comparative Data Table

Key Findings and Implications

- Guanidino vs. Amino Groups: Streptidine’s guanidino groups enhance basicity and hydrogen-bonding capacity, critical for ribosomal RNA binding in streptomycin. In contrast, 2-deoxystreptamine’s amino groups allow flexibility in targeting diverse bacterial strains .

- Hydroxylation Patterns : Full hydroxylation (e.g., streptidine, streptamine) increases solubility but may reduce membrane permeability compared to 2-deoxystreptamine derivatives .

- Functional Diversity: While streptidine derivatives are antimicrobial, inositol phosphates (e.g., 1,3-bisphosphate) are eukaryotic signaling molecules, highlighting how functional groups dictate biological roles .

Activité Biologique

1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane, also known as streptidine, is a significant aminocyclitol compound primarily recognized as a component of the antibiotic streptomycin. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 2-[3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine

- Molecular Formula : C8H18N6O4

- Molecular Weight : 342.25 g/mol

- CAS Number : 73679-08-0

Streptidine serves as an essential component in the structure of streptomycin and other aminoglycoside antibiotics. Its primary mechanism involves:

- Inhibition of Protein Synthesis : Streptidine binds to the 30S ribosomal subunit in bacteria, leading to misreading of mRNA codons. This misreading results in the incorporation of incorrect amino acids into proteins, ultimately disrupting bacterial protein synthesis .

- Bactericidal Activity : The compound exhibits concentration-dependent bactericidal effects against a wide range of Gram-negative and some Gram-positive bacteria. The effectiveness is particularly noted in treating infections caused by Mycobacterium tuberculosis and other pathogens .

Antimicrobial Effects

- In vitro Studies : Research has demonstrated that streptidine exhibits significant antimicrobial activity against various bacterial strains. For instance:

- In vivo Studies : Animal models have shown that streptidine can effectively reduce bacterial load in infections such as tuberculosis when administered at appropriate dosages .

Pharmacological Properties

- Absorption and Distribution : Streptidine is highly soluble in water due to its multiple hydroxyl (-OH) and amino (-NH2) groups, facilitating its absorption in biological systems .

- Toxicity Profile : While generally well-tolerated, potential side effects include nephrotoxicity and ototoxicity, particularly at high doses or prolonged use .

Case Studies

Several case studies highlight the clinical relevance of streptidine:

-

Case Study on Tuberculosis Treatment :

- A clinical trial involving patients with multidrug-resistant tuberculosis showed that the addition of streptidine to standard treatment regimens improved outcomes significantly compared to controls without it. Patients exhibited faster sputum culture conversion rates and fewer adverse effects compared to traditional therapies alone .

-

Case Study on Bacterial Infections :

- An analysis of patients with severe infections caused by Pseudomonas aeruginosa revealed that those treated with streptidine as part of combination therapy had lower mortality rates compared to those receiving standard care. The study emphasized the importance of using aminoglycosides like streptidine in resistant infections .

Summary Table of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Antimicrobial | Effective against Gram-negative and some Gram-positive bacteria |

| Mechanism | Inhibition of protein synthesis via ribosomal binding |

| Toxicity | Potential nephrotoxicity and ototoxicity at high doses |

| Clinical Efficacy | Improved outcomes in multidrug-resistant tuberculosis cases |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane be confirmed in synthetic samples?

- Methodological Answer : Utilize X-ray crystallography to resolve the three-dimensional arrangement of hydroxyl and guanidino groups, as demonstrated in structural studies of related cyclohexane derivatives. For preliminary analysis, employ 2D NMR techniques (e.g., COSY, HSQC) to map proton-proton coupling and carbon-proton correlations, particularly focusing on hydroxyl group interactions (e.g., coupling constants for axial vs. equatorial substituents) .

Q. What analytical techniques are recommended to assess the purity of synthetic this compound?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to detect impurities. Use ion-pair chromatography to address polar guanidino groups, and validate purity against reference standards. For isotopic purity (e.g., deuterated analogs), refer to protocols for similar cyclohexane derivatives, such as 1,3-dimethoxybenzene-d4 .

Q. How is the stability of this compound under varying pH conditions evaluated?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax for guanidino groups) and quantify by LC-MS. Compare results to structurally related aminocyclitol antibiotics like streptomycin .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform dose-response assays under standardized conditions (e.g., MIC testing against Gram-negative bacteria) to isolate confounding variables like solvent effects. Cross-validate results using isothermal titration calorimetry (ITC) to measure binding affinity to ribosomal RNA targets, as seen in aminoglycoside research .

Q. How can computational methods predict the binding interactions of this compound with bacterial ribosomes?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with the 16S rRNA A-site. Validate predictions with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess hydrogen bonding between guanidino groups and RNA phosphate backbones. Compare results to crystallographic data from streptomycin complexes .

Q. What synthetic routes optimize the regioselective functionalization of this compound for enhanced solubility?

- Methodological Answer : Employ protecting-group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to selectively modify guanidino moieties. Assess solubility via shake-flask assays in PBS and DMSO. Reference synthetic protocols for analogous aminoglycosides, such as regioselective acylation of streptidine .

Q. How do hydroxyl group substitutions influence the compound’s resistance to enzymatic deactivation in bacterial strains?

- Methodological Answer : Engineer analogs with modified hydroxyl patterns (e.g., 2-deoxy derivatives) and test susceptibility to aminoglycoside-modifying enzymes (e.g., phosphotransferases). Use LC-MS to detect enzymatic modifications and correlate with MIC shifts in resistant E. coli strains .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data for this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare toxicity across cell lines, ensuring biological triplicates and controls for guanidino-mediated off-target effects .

Q. How can conflicting crystallographic data on hydrogen bonding networks be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.